Chiral Pool Utility: Lipase‑Mediated Resolution Yields Optically Pure (+)‑1‑Nitropropan‑2‑ol for Natural Product Synthesis
Unlike its structural isomer 2‑nitro‑1‑propanol, which lacks a secondary alcohol centre suitable for enzymatic resolution, racemic 1‑nitropropan‑2‑ol can be kinetically resolved using lipase‑catalysed stereoselective transesterification to afford optically pure (+)‑1‑nitropropan‑2‑ol [1]. This chiral nitro alcohol serves as the smallest chiral nitro alcohol building block and has been employed as a common precursor for the synthesis of three distinct optically pure sex pheromones (for Bactrocera nigrotibialis, Andrena wilkella, and Andrena haemorrhoa) in short synthetic sequences [1].
| Evidence Dimension | Enzymatic resolution feasibility |
|---|---|
| Target Compound Data | Lipase‑catalysed stereoselective transesterification of racemic 1‑nitropropan‑2‑ol yields optically pure (+)‑enantiomer |
| Comparator Or Baseline | 2‑Nitro‑1‑propanol lacks secondary alcohol chirality; cannot undergo analogous enzymatic resolution |
| Quantified Difference | Chiral pool accessible vs. no chiral pool access |
| Conditions | Lipase‑catalysed transesterification (no specific enzyme named); subsequent Michael addition to methyl vinyl ether or acrylonitrile |
Why This Matters
Procurement of racemic 1‑nitropropan‑2‑ol enables downstream asymmetric synthesis that is impossible with the isomeric 2‑nitro‑1‑propanol, justifying compound‑specific sourcing for chiral intermediate programmes.
- [1] K. Nakamura et al., Tetrahedron, 1996, 52(17), 6139–6148. View Source
